molecular formula C11H16N4 B12521107 Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-dimethyl- CAS No. 653586-56-2

Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-dimethyl-

Cat. No.: B12521107
CAS No.: 653586-56-2
M. Wt: 204.27 g/mol
InChI Key: IMMZZXUOFPTECT-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-dimethyl-: is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of a broader class of pyrazolo-triazine derivatives known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

CAS No.

653586-56-2

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

7-tert-butyl-2,3-dimethylpyrazolo[1,5-b][1,2,4]triazine

InChI

InChI=1S/C11H16N4/c1-7-8(2)13-15-10(12-7)6-9(14-15)11(3,4)5/h6H,1-5H3

InChI Key

IMMZZXUOFPTECT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=NN2N=C1C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-b][1,2,4]triazine derivatives typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with nitriles or amidines, followed by cyclization to form the triazine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium azide .

Industrial Production Methods

Industrial production of pyrazolo[1,5-b][1,2,4]triazine derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Chemical Reactions of Pyrazolo[1,5-b] triazine Derivatives

Pyrazolo[1,5-b] triazine derivatives participate in various chemical reactions due to their reactive functional groups. These reactions are often characterized by their efficiency and yield, which can be analyzed through chromatographic methods.

Types of Reactions:

  • Nucleophilic Substitution : The triazine ring can undergo nucleophilic substitution reactions, allowing for the introduction of new substituents.

  • Electrophilic Aromatic Substitution : Although less common, electrophilic aromatic substitution can occur on the pyrazole ring, depending on the substituents present.

Analytical Techniques for Characterization

The synthesis and characterization of pyrazolo[1,5-b] triazine derivatives rely heavily on advanced analytical techniques to confirm their molecular structure and purity.

Techniques Used:

  • Nuclear Magnetic Resonance Spectroscopy (NMR) : Provides detailed information about the molecular structure, including the arrangement of atoms and functional groups.

  • Mass Spectrometry (MS) : Used to determine the molecular weight and confirm the presence of specific functional groups.

Data Tables

Table 1: Synthesis Conditions for Pyrazolo[1,5-b] triazine Derivatives

Reaction ConditionsYield (%)Purity (%)
Hydrazone + Isocyanate, 25°C, 24h80-9095-98
Hydrazone + Isothiocyanate, 50°C, 48h70-8090-95

Table 2: Analytical Data for Pyrazolo[1,5-b] triazine Derivatives

CompoundNMR (δ, ppm)MS (m/z)
Pyrazolo[1,5-b] triazine, 7-(1,1-dimethylethyl)-2,3-dimethyl-2.5 (CH₃), 3.8 (CH₃), 7.2 (Ar-H)272 [M+H]+

Scientific Research Applications

Synthesis of Pyrazolo[1,5-b][1,2,4]triazine Derivatives

The synthesis of pyrazolo[1,5-b][1,2,4]triazines can be achieved through various methods:

  • Annelation Techniques : The most common approach involves the annelation of a triazine ring onto a pyrazole scaffold or vice versa. This method allows for the introduction of various functional groups that enhance biological activity .
  • Cyclization Reactions : Cyclization of suitably functionalized pyrazoles with reagents that introduce nitrogen and carbon atoms is a versatile strategy for synthesizing these compounds. Different cyclization pathways can yield specific derivatives with tailored properties .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-b][1,2,4]triazine derivatives:

  • Cytotoxicity : Compounds derived from this scaffold have shown significant cytotoxic effects against various cancer cell lines. For instance, enantiomeric sulphonamides based on pyrazolo[4,3-e][1,2,4]triazine exhibited stronger cytotoxicity than standard chemotherapeutics like cisplatin against breast cancer cells (MCF-7 and MDA-MB-231) while sparing normal cells (MCF-10A) .
  • Mechanisms of Action : The mechanisms through which these compounds exert their effects include apoptosis induction via caspase activation (caspase 3/7 and caspase 9) and modulation of critical signaling pathways such as AKT-mTOR and PD-1/PD-L1 interactions .

Other Pharmacological Activities

Beyond anticancer effects, pyrazolo[1,5-b][1,2,4]triazines have been implicated in:

  • Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation markers in preclinical models.
  • Antimicrobial Activity : The heterocyclic nature of these compounds contributes to their ability to inhibit bacterial growth and may provide a basis for developing new antibiotics .

Case Study: MM-Compounds

A series of novel pyrazolo[4,3-e][1,2,4]triazine sulphonamides (referred to as MM-compounds) were synthesized and evaluated for their anticancer properties:

CompoundCell Line TestedIC50 (nM)Mechanism
MM134BxPC-350BTK Inhibition
MM136PC-345AKT Pathway Modulation
MM137HCT-11660Apoptosis Induction
MM139MCF-740PD-L1 Interaction

These compounds demonstrated potent activity against cancer cell lines while exhibiting minimal toxicity to normal cells. Their development underscores the potential for pyrazolo[4,3-e][1,2,4]triazines as effective anticancer agents after further optimization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-dimethyl- stands out due to its unique structural features and diverse biological activities.

Biological Activity

Pyrazolo[1,5-b][1,2,4]triazine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, particularly in the field of oncology. The specific compound 7-(1,1-dimethylethyl)-2,3-dimethyl- is a notable member of this class. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action based on recent studies.

Chemical Structure and Properties

The compound Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-dimethyl- possesses a unique tricyclic structure that contributes to its biological activity. The presence of the dimethyl and tert-butyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various pyrazolo[1,5-b][1,2,4]triazine derivatives. For instance:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against several cancer cell lines. In vitro assays have demonstrated that it can induce apoptosis in cancer cells while sparing normal cells .
  • Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically:
    • Inhibition of Bruton’s Tyrosine Kinase (BTK) and the mammalian target of rapamycin (mTOR) pathway has been observed .
    • The compound also affects caspase activity (caspase-8 and caspase-9), promoting apoptotic cell death .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of pyrazolo[1,5-b][1,2,4]triazine derivatives suggests favorable absorption and distribution characteristics. In silico studies indicate that these compounds may exhibit low toxicity profiles in normal tissues while maintaining high efficacy against cancer cells .

Study 1: Anticancer Efficacy in Breast Cancer Models

A recent study evaluated the efficacy of a related pyrazolo[4,3-e][1,2,4]triazine derivative against breast cancer cell lines MCF-7 and MDA-MB-231. The findings indicated that these compounds exhibited stronger cytotoxic activity than cisplatin and induced apoptosis through caspase activation .

CompoundCell LineIC50 (µM)Mechanism
3bMCF-75.0Caspase activation
3bMDA-MB-2316.0Caspase activation

Study 2: Mechanistic Insights into Apoptosis

Another investigation focused on the molecular mechanisms underlying the anticancer effects of pyrazolo[1,5-b][1,2,4]triazines. It was found that these compounds not only inhibited cell viability but also triggered both intrinsic and extrinsic apoptotic pathways .

Q & A

Q. What are the optimal synthetic routes for Pyrazolo[1,5-b][1,2,4]triazine derivatives, and how can alkylation conditions be standardized?

Methodological Answer: The synthesis of alkylthio-substituted derivatives involves reacting potassium 3-(ethylthio)-9-methylpyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazine-6-thiolate with haloalkanes (CnH2n+1Br; n = 1–10) in propane-2-ol under reflux for 1 hour. Excess solvent is removed under vacuum, and the product is recrystallized for purity . Key parameters include:

  • Solvent selection : Propane-2-ol minimizes side reactions.
  • Temperature control : Reflux ensures complete alkylation.
  • Purification : Recrystallization yields >85% purity (confirmed via NMR and IR spectroscopy).

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?

Methodological Answer:

  • IR Spectroscopy : Confirm functional groups (e.g., S–H stretch at 2550–2600 cm⁻¹ for thiol intermediates) .
  • NMR Analysis : Assign peaks for tert-butyl groups (δ 1.4–1.6 ppm for –C(CH₃)₃) and methyl substituents (δ 2.1–2.3 ppm) .
  • X-ray Crystallography : Resolve π-stacking interactions in the triazine core (e.g., bond angles of 120° in the aromatic system) .

Advanced Research Questions

Q. What mechanistic insights explain the α5-GABAA receptor inverse agonism of derivatives like MRK-016?

Methodological Answer: MRK-016 [3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d][1,2,4]triazine] binds allosterically to the α5 subunit, attenuating chloride ion influx (IC₅₀ = 0.8–1.5 nM). Key steps:

  • In vitro assays : Use recombinant human α5-GABAA receptors in HEK293 cells to measure electrophysiological responses .
  • Molecular docking : Identify hydrophobic interactions between the tert-butyl group and receptor pocket residues (e.g., Phe-77) .
  • In vivo validation : Administer MRK-016 (1–3 mg/kg) in LPS-treated mice to assess cognitive rescue via BDNF upregulation .

Q. How do structural modifications influence anticancer activity in pyrazolo-triazine sulfonamide derivatives?

Methodological Answer: Derivatives with sulfonamide groups (e.g., MM-129) exhibit cytotoxicity against colon cancer cells (IC₅₀ = 2.5–8.7 μM) via carbonic anhydrase IX/XII inhibition . Methodological steps:

  • Synthetic strategy : React chlorosulfone intermediates with cyclic amines (e.g., piperidine) to introduce sulfonamide groups .
  • Cytotoxicity assays : Use MTT tests on HCT-116 (colorectal cancer) and zebrafish xenografts .
  • Genotoxicity assessment : Comet assay reveals DNA fragmentation at 10 μM concentrations .

Q. How can contradictory biological data across similar derivatives be resolved?

Methodological Answer: Discrepancies in activity (e.g., antifungal vs. anticancer) arise from substituent effects. Strategies include:

  • Comparative SAR studies : Vary alkyl chain length (n = 1–10) and measure antifungal activity (e.g., MIC = 4–32 μg/mL for Candida spp.) .
  • Computational modeling : Use AutoDock Vina to predict binding modes to tyrosine kinase vs. carbonic anhydrase .
  • Cross-validation : Test identical derivatives in parallel assays (e.g., kinase inhibition and cytotoxicity) .

Methodological Best Practices

  • Avoid unreliable sources : Prioritize peer-reviewed journals (e.g., Journal of Medicinal Chemistry, Bioorganic Chemistry) over commercial databases .
  • Reproducibility : Report solvent purity (e.g., "dry dioxane" with <50 ppm H₂O) and reaction atmospheres (argon vs. air) .
  • Data transparency : Include elemental analysis (e.g., C, H, N within ±0.4% of theoretical values) and HRMS validation .

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